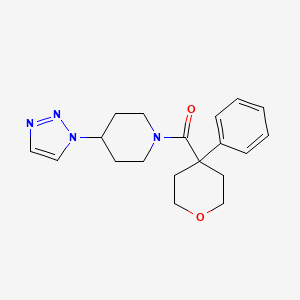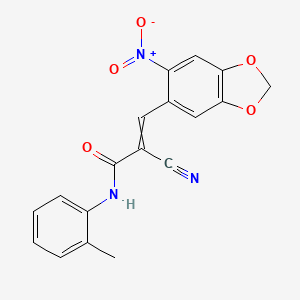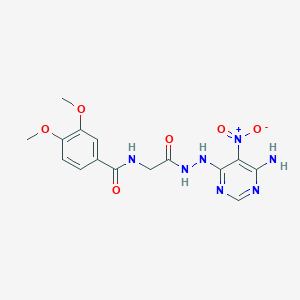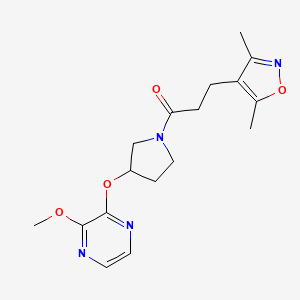
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar complex organic molecules often involves multi-step reactions, characterized by specific reagents and conditions tailored to achieve the desired product. For example, compounds with structural similarities have been synthesized using techniques like the Dimroth rearrangement, which is a pivotal step in generating triazole and pyrazole derivatives (Cao, Quan, & Dong, 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been elucidated using X-ray diffraction studies, revealing intricate details about their crystal lattice and conformation. For instance, the crystal structure of related compounds shows specific spatial arrangements and bond lengths that are crucial for their chemical behavior (Karthik et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include reactions with various reagents leading to a wide range of products, reflecting their reactive versatility. For example, the synthesis and characterization of different methanone derivatives have been explored, showcasing their potential in forming diverse chemical structures with distinct properties (Eckhardt et al., 2020).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, are fundamental characteristics that help in understanding the material's state and behavior under different conditions. Studies involving similar compounds have detailed these properties, providing insights into their stability and applicability in various fields (Prasad et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the compound's potential applications. Research has explored these aspects through experimental and theoretical analyses, such as quantum chemical calculations and molecular docking studies, to predict behavior and interactions at the molecular level (Sivakumar et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-phenyloxan-4-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-18(22-11-6-17(7-12-22)23-13-10-20-21-23)19(8-14-25-15-9-19)16-4-2-1-3-5-16/h1-5,10,13,17H,6-9,11-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMFDNMPYOZBKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/no-structure.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2488516.png)





![1-(2-Methylphenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2488527.png)
![(E)-1-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)naphthalen-2(1H)-one](/img/structure/B2488528.png)
![2-(4-chlorophenoxy)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2488529.png)

![6-(4-Fluorophenyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2488533.png)